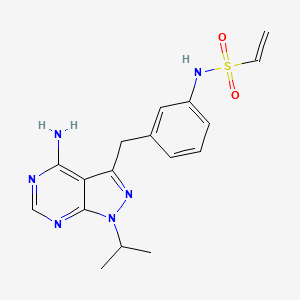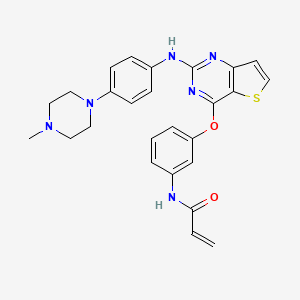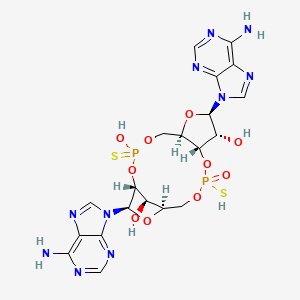
Adu-S100 free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ADU-S100は、MIW815としても知られており、インターフェロン遺伝子刺激経路の合成環状ジヌクレオチドアゴニストです。この化合物は、がん免疫療法における可能性から注目を集めています。 インターフェロン遺伝子刺激経路を活性化し、I型インターフェロンやその他のサイトカインの産生につながります。これらのサイトカインは、がん細胞に対する免疫応答において重要な役割を果たします .
科学的研究の応用
ADU-S100 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of cyclic dinucleotides.
Biology: It is used to investigate the role of the stimulator of interferon genes pathway in immune responses.
Medicine: It is being explored as a potential therapeutic agent for cancer immunotherapy.
作用機序
ADU-S100は、インターフェロン遺伝子刺激経路を活性化することで効果を発揮します。この経路は、酵素cGMP-AMPシンターゼが細胞質DNAに結合し、セカンドメッセンジャーcGMP-AMPを合成すると誘発されます。 cGMP-AMPは次にインターフェロン遺伝子刺激因子を活性化し、キナーゼTBK1とIRF3の活性化につながります。これらはインターフェロンやその他のサイトカインの産生を誘導します 。 その結果、がん細胞に対する強力で持続的な抗原特異的T細胞媒介免疫応答が得られます .
Safety and Hazards
生化学分析
Biochemical Properties
Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .
Metabolic Pathways
This compound is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .
Transport and Distribution
It is known that it is delivered systemically using DOTAP/cholesterol liposomes .
Subcellular Localization
The subcellular localization of this compound is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .
準備方法
合成経路と反応条件
ADU-S100は、環状ジヌクレオチド構造の形成を含む一連の化学反応によって合成されます。 合成には通常、ホスホロチオエート結合が用いられ、化合物の安定性と親油性を高めます 。反応条件は、環状構造の正しい形成を確保し、化合物の分解を防ぐために慎重に制御されます。
工業生産方法
工業的な設定では、ADU-S100は、大規模生産を可能にする高度な化学合成技術を使用して生産されます。 このプロセスには、高純度の試薬と正確な反応条件の制御が含まれ、最終製品の一貫性と品質が確保されます .
化学反応の分析
反応の種類
ADU-S100は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、化合物の酸素の付加または水素の除去が含まれます。
還元: この反応には、化合物の水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
ADU-S100を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、通常、化合物の安定性を維持し、目的の反応結果を得るために制御されます .
形成される主な生成物
ADU-S100を含む反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はADU-S100の酸化誘導体を生成する可能性があり、還元反応は還元誘導体を生成する可能性があります .
科学研究への応用
ADU-S100は、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
類似化合物
環状GMP-AMP: これは、インターフェロン遺伝子刺激因子の天然リガンドであり、同様の免疫刺激特性を持っています。
2’3’-環状ジ-アデノシンモノリン酸: この化合物は、ADU-S100と構造的に似ており、インターフェロン遺伝子刺激経路も活性化します.
ADU-S100の独自性
ADU-S100は、既知の人間およびマウスインターフェロン遺伝子刺激因子アイソフォームをすべて活性化する能力においてユニークです。サイトカインやケモカインの発現を効果的に誘導し、強力な免疫応答につながることが示されています。 さらに、ADU-S100におけるホスホロチオエート結合の存在は、その安定性と親油性を高め、治療薬としてより効果的になります .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Unii-NV32768L81' involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-amino-5-chlorobenzonitrile", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Coupling reaction of 4-methoxyphenylacetic acid and 2-amino-5-chlorobenzonitrile in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form the intermediate product.", "Step 2: Oxidation of the intermediate product with acetic acid and hydrogen peroxide to form the corresponding ketone.", "Step 3: Reduction of the ketone with sodium borohydride in the presence of sulfuric acid and water to form the final compound 'Unii-NV32768L81'." ] } | |
CAS番号 |
1638241-89-0 |
分子式 |
C20H24N10O10P2S2 |
分子量 |
690.5 g/mol |
IUPAC名 |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChIキー |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
同義語 |
ML RR-S2 CDA; STING-Inducer-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


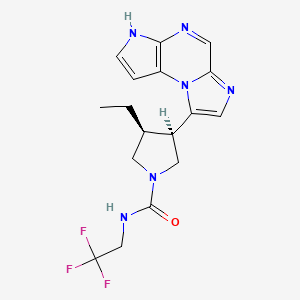
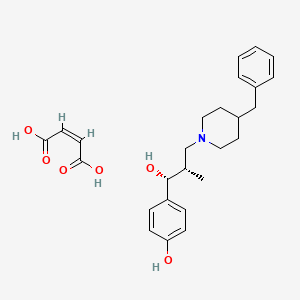
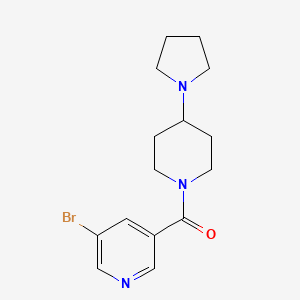

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
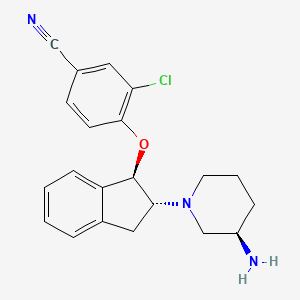
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
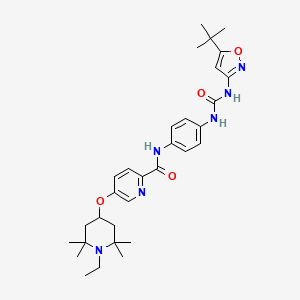
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)
